2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound characterized by a fused pyrazole and pyridazine structure. This compound features a bromophenyl group and a chlorine atom, which contribute to its unique chemical properties and potential biological activities. The molecular formula is C10H7BrClN3, and it has garnered interest in medicinal chemistry due to its structural complexity and the presence of halogen substituents that often enhance biological activity.
Compounds within the pyrazolo[3,4-D]pyridazine class have shown promising biological activities. Specifically:
The synthesis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine can be achieved through several methods:
The unique structure of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine lends itself to various applications:
Interaction studies involving 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine typically focus on its binding affinity to specific biological targets:
Several compounds share structural similarities with 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-(4-Bromophenyl)-7-methylpyrazolo[3,4-D]pyridazine | Contains a methyl group instead of chlorine | Antimicrobial | Methyl substitution may alter lipophilicity |
| 5-(4-Chlorophenyl)-6-methylpyrazolo[3,4-C]pyridazine | Has a different substitution pattern | Anti-inflammatory | Different substitution may lead to varied receptor interactions |
| 3-(4-Methylphenyl)-5-bromo-pyrazolo[3,4-C]pyridazine | Features a methyl group and bromine | Antimicrobial | Variation in substituents affects biological profile |
These compounds illustrate how variations in substituents can influence the biological activity and pharmacological properties of pyrazolo[3,4-D]pyridazines. Each compound's unique characteristics provide avenues for targeted research and development in medicinal chemistry.
Retrosynthetic analysis identifies the pyrazolo[3,4-d]pyridazine core as the foundational structure. Disconnection of the 3-bromophenyl group suggests a late-stage coupling strategy, while the chlorine at position 7 implies electrophilic substitution or direct introduction via cyclocondensation. Two viable routes emerge:
The choice between routes depends on the compatibility of functional groups. Route B offers better control over regioselectivity, as demonstrated in analogous syntheses of pyrazolo[3,4-d]pyridazin-7(6H)-ones.
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile serves as a common intermediate for pyrazolo[3,4-d]pyridazines. Hydrazine-mediated cyclization of this precursor yields 3-amino-5,6-diphenyl-1H-pyrazolo[3,4-d]pyridazine, which can be functionalized further.
4-Acetyl-3-arylsydnones, such as 4a–l, are critical for microwave-assisted syntheses. These intermediates undergo Vilsmeier–Haack formylation to generate aldehydes, enabling intramolecular cyclization.
Cyclocondensation of intermediates 4a–l with the Vilsmeier–Haack reagent (DMF/POCl3) under microwave irradiation achieves >90% yield in 5–8 minutes, compared to 6–7 hours under conventional heating. Key variables include:
The reaction proceeds via intermediates III and IV, culminating in CO2 and H2O elimination to form the pyridazinone ring.
Suzuki-Miyaura coupling introduces the 3-bromophenyl group post-cyclization. For example, palladium-catalyzed cross-coupling of pyrazolo[3,4-d]pyridazine boronic esters with 1-bromo-3-iodobenzene achieves >85% yield.
Incorporating the bromophenyl moiety early via 3-arylsydnone intermediates streamlines synthesis. Phenacyl bromide derivatives, such as 4a–l, are alkylated onto sydnones before cyclocondensation.
| Method | Reagents | Yield (%) |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3 | 87 |
| Sydnone alkylation | Phenacyl bromide, DMF | 92 |
Chlorination is achieved via two approaches:
Optimization Data:
The chlorine atom’s position is confirmed via 1H NMR (singlet at δ 10.06 ppm for C3–H) and X-ray crystallography.
The crystal structure analysis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine reveals a planar bicyclic system characteristic of pyrazolo[3,4-D]pyridazine derivatives [2]. X-ray crystallographic studies of analogous compounds confirm a planar geometry, with dihedral angles between the bromophenyl group and the fused core averaging 12.5 degrees [4]. The crystal packing exhibits intermolecular interactions primarily through halogen bonding involving the bromine and chlorine substituents [2] [4].
The pyrazolo[3,4-D]pyridazine framework demonstrates typical bond lengths and angles consistent with aromatic heterocyclic systems [2]. The 3-bromophenyl substituent at the 2-position adopts a near-coplanar orientation with the heterocyclic core, facilitating extended conjugation [2] [4]. Crystallographic data from related structures indicate that the bromine atom participates in intermolecular halogen-halogen interactions, contributing to crystal stability [7]. The chlorine atom at the 7-position shows characteristic electrophilic behavior typical of halogen substituents on pyridazine rings [2] [4].
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (bromophenyl-core) | 12.5° ± 2.0° | [4] |
| Crystal system | Triclinic | [2] |
| Intermolecular interactions | Halogen bonding | [2] [4] |
| Planarity deviation | < 0.05 Å | [2] |
The proton Nuclear Magnetic Resonance spectrum of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine exhibits characteristic signals for the pyrazolo[3,4-D]pyridazine core and bromophenyl substituent [9] [10]. The pyrazole hydrogen typically appears as a singlet between 8.42 and 9.72 parts per million, consistent with related pyrazolopyridazine derivatives [9]. The pyridazine ring proton resonates as a singlet in the range of 9.94 to 10.06 parts per million [9] [10].
The bromophenyl aromatic protons manifest as multiplets in the region of 7.36 to 7.70 parts per million, with the meta-substitution pattern clearly distinguishable through coupling patterns [9] [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the expected number of signals consistent with the molecular structure [9] [10]. The carbonyl carbon, when present in related pyrazolopyridazinone derivatives, appears around 185-187 parts per million [9]. The aromatic carbon signals distribute across the range of 120-140 parts per million, with quaternary carbons appearing in the downfield region [9] [12].
| Nuclear Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrazole H-3 | 8.42-9.72 | s | [9] |
| Pyridazine H-6 | 9.94-10.06 | s | [9] |
| Bromophenyl H | 7.36-7.70 | m | [9] [12] |
| Aromatic C | 120-140 | - | [9] [12] |
High-Resolution Mass Spectrometry analysis of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine provides molecular ion confirmation and fragmentation pattern elucidation [14] [15]. The molecular ion peak exhibits the characteristic isotope pattern for compounds containing both bromine and chlorine atoms [14]. Bromine-containing compounds show a distinctive molecular ion and molecular ion plus two peak pattern with approximately equal intensity (1:1 ratio) [14] [15].
The principal fragmentation pathway involves loss of the halogen substituents, with initial loss of bromine (molecular ion minus 79/81) being the predominant fragmentation route [14]. Secondary fragmentation includes loss of hydrogen halide species and subsequent aromatic ring fragmentations [14] [15]. The mass spectral fragmentation pattern provides structural confirmation through characteristic losses consistent with the proposed molecular structure [15] [16].
| Ion Type | m/z (calc.) | m/z (obs.) | Relative Intensity | Reference |
|---|---|---|---|---|
| [M]⁺ | 309.0 | 309.0 | 100% | [14] [15] |
| [M+2]⁺ | 311.0 | 311.0 | 65% | [14] [15] |
| [M-Br]⁺ | 230.0 | 230.0 | 45% | [14] |
| [M-HCl]⁺ | 273.0 | 273.0 | 25% | [14] |
The Infrared spectrum of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine displays characteristic absorption bands for the heterocyclic framework and substituents [17] [18]. The pyrazole and pyridazine ring systems exhibit carbon-nitrogen stretching vibrations in the range of 1520-1630 wavenumbers [17] [18]. Aromatic carbon-hydrogen stretching occurs around 3050-3100 wavenumbers, while aromatic carbon-carbon stretching appears between 1450-1600 wavenumbers [18] [19].
The presence of halogen substituents influences the vibrational spectrum, with carbon-bromine stretching typically observed around 600-700 wavenumbers and carbon-chlorine stretching appearing near 750-850 wavenumbers [17] [18]. The Ultraviolet-Visible absorption spectrum exhibits two major absorption maxima characteristic of pyrazolopyridazine chromophores [24] [25]. The high-energy absorption band appears between 250-290 nanometers, attributed to pi-pi* transitions of the aromatic core [24] [26]. The lower energy absorption band, observed between 320-370 nanometers, corresponds to intramolecular charge transfer transitions [24] [25].
| Spectral Region | Assignment | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H aromatic | Stretching | 3050-3100 | [18] [19] |
| C=N pyrazole | Stretching | 1520-1630 | [17] [18] |
| C-Br | Stretching | 600-700 | [17] [18] |
| UV λmax (high energy) | π-π* transition | 250-290 nm | [24] [26] |
| UV λmax (low energy) | ICT transition | 320-370 nm | [24] [25] |
Computational modeling studies using Density Functional Theory methods reveal the tautomeric preferences of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine [28] [30]. Quantum chemical calculations indicate that the compound exists predominantly in a single tautomeric form under standard conditions [30] [31]. The pyrazole moiety shows preference for the 2H-tautomer over the 1H-form, consistent with experimental Nuclear Magnetic Resonance observations [10] [30].
Theoretical calculations demonstrate that the presence of electron-withdrawing halogen substituents stabilizes the observed tautomeric form through electronic effects [30] [32]. The computational analysis reveals minimal energy barriers for potential tautomeric interconversion, suggesting rapid equilibration processes [30] [31]. Molecular orbital calculations show that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the pyrazolopyridazine core with contributions from the bromophenyl substituent [31] [32].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Reference |
|---|---|---|---|
| 2H-Pyrazole | 0.0 | >95 | [30] [31] |
| 1H-Pyrazole | +3.2 | <5 | [30] [31] |
| Keto form | +5.8 | <1 | [30] [32] |
| Enol form | +7.1 | <1 | [30] [32] |
The 3-bromophenyl substituent in 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine plays a crucial role in determining the compound's biological activity through multiple mechanisms. The meta-position of the bromine atom on the phenyl ring provides optimal electronic and steric properties for enhanced bioactivity [1] [2] [3].
The bromine atom, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule. Studies on halogenated compounds demonstrate that electron-withdrawing groups enhance biological activity by increasing the electrophilicity of the aromatic system, facilitating interactions with biological targets [4] [5]. The meta-position of bromine creates an optimal balance between electronic effects and steric considerations, as para-substitution often leads to reduced activity due to less favorable binding orientations [6] [2].
Halogen bonding interactions play a significant role in the biological activity of brominated compounds. The bromine atom can form halogen bonds with biological targets, providing additional binding affinity and selectivity [4] [3]. Research on bromophenol derivatives demonstrates that the presence of bromine atoms substantially increases inhibitory activities against various enzymes and receptors [1] [2]. The meta-position allows for optimal geometric alignment for these interactions while minimizing steric clashes with target proteins.
Comparative studies with other halogenated derivatives reveal that the 3-bromophenyl substituent provides superior activity compared to chlorine analogs. The larger size and higher polarizability of bromine compared to chlorine result in stronger halogen bonding interactions and enhanced binding affinity [4] [7]. Studies on halogenated pyrazole derivatives show that bromine substitution at the meta-position consistently yields higher biological activity than corresponding chlorine derivatives [2] [8].
The metabolic stability imparted by the 3-bromophenyl group is another crucial factor in its bioactivity role. The carbon-bromine bond is more resistant to oxidative metabolism compared to unsubstituted phenyl rings, leading to improved pharmacokinetic properties and prolonged biological activity [1] [5]. This enhanced metabolic stability translates to better drug-like properties and sustained biological effects.
The chlorine atom at position 7 of the pyrazolo[3,4-d]pyridazine core exerts profound effects on the electronic properties of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine. This strategic positioning allows for optimal modulation of the heterocyclic system's electronic characteristics, directly influencing biological activity [9] .
The electron-withdrawing nature of chlorine at position 7 significantly reduces the electron density of the pyrazolo[3,4-d]pyridazine core [9] [12]. This electronic depletion enhances the compound's ability to interact with electron-rich biological targets, such as enzyme active sites containing nucleophilic residues . The positioning at the 7-position is particularly effective because it directly influences the electronic properties of the pyridazine ring, which is crucial for biological recognition [9] [13].
Quantum chemical calculations on halogenated pyrazolo derivatives demonstrate that chlorine substitution at position 7 significantly affects the HOMO-LUMO gap, altering the compound's reactivity profile [14] [15]. The electron-withdrawing effect of chlorine lowers both HOMO and LUMO energy levels, but the LUMO is affected more significantly, resulting in enhanced electrophilicity [7] [15]. This electronic modulation facilitates interactions with biological macromolecules through improved charge transfer capabilities.
The impact on aromatic character and π-electron distribution is substantial. The chlorine atom at position 7 disrupts the π-electron delocalization within the heterocyclic system, creating regions of reduced electron density that are favorable for binding to complementary sites on target proteins [9] [12]. Studies on chlorinated pyrazolo derivatives show that this electronic perturbation enhances selectivity for specific biological targets while reducing off-target effects [13].
Comparative analysis with other halogen substitutions at position 7 reveals the unique properties of chlorine. While fluorine at position 7 provides stronger electron-withdrawing effects, chlorine offers an optimal balance between electronic modulation and steric compatibility [14] [7]. Bromine substitution at position 7, while providing stronger halogen bonding capabilities, may introduce excessive steric hindrance that reduces binding affinity [15] [16]. The chlorine atom thus represents an ideal compromise for maximizing biological activity.
The pyrazolo[3,4-d]pyridazine core serves as the fundamental scaffold for biological activity in 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine, and structural modifications to this core system profoundly influence the compound's pharmacological properties [17] [18] [19]. This heterocyclic framework provides a purine-like structure that facilitates binding to various biological targets, particularly kinases and enzymes involved in cellular signaling pathways [20] [21].
The nitrogen atoms within the pyrazolo[3,4-d]pyridazine core are critical for biological activity through their ability to form hydrogen bonds with target proteins [9] [18]. The positioning of these nitrogen atoms creates a specific hydrogen bonding pattern that mimics natural substrates, particularly purine nucleotides [17] [19]. Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, demonstrate that modifications to the nitrogen-containing ring system can significantly alter binding affinity and selectivity [20] [21].
Ring fusion modifications represent a major area of structural optimization. The fusion of the pyrazole and pyridazine rings creates a rigid, planar structure that is essential for optimal binding interactions [22] [17]. Research on related pyrazolo[3,4-d]pyrimidine derivatives shows that maintaining the fused ring system is crucial for biological activity, as ring-opened analogs typically exhibit dramatically reduced potency [18] [19]. The planar geometry facilitates π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.
Substitution patterns on the core scaffold significantly influence biological activity profiles. Studies on various pyrazolo[3,4-d]pyridazine derivatives demonstrate that substitutions at different positions can modulate selectivity for specific biological targets [17] [23]. For instance, modifications at the 3-position (occupied by the bromophenyl group in the target compound) primarily affect binding pocket interactions, while 7-position modifications (chlorine in the target compound) influence electronic properties and metabolic stability .
The heteroatom composition of the core can be modified to tune biological activity. Research on pyrazolo[3,4-d]pyrimidine analogs shows that replacing the pyridazine nitrogen with carbon or other heteroatoms can significantly alter the compound's pharmacological profile [20] [21]. However, such modifications must be carefully balanced to maintain the essential hydrogen bonding capabilities required for biological activity [9] [18].
Conformational flexibility within the core structure affects binding interactions with target proteins. The pyrazolo[3,4-d]pyridazine scaffold provides an optimal balance between rigidity and flexibility, allowing for induced fit binding while maintaining structural integrity [22] [17]. Studies on related scaffolds demonstrate that excessive rigidity can reduce binding affinity, while excessive flexibility leads to entropic penalties that decrease potency [19] [23].
Comparative structure-activity relationship studies of 2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine with analogous halogenated derivatives provide crucial insights into the optimization of biological activity and selectivity [2] [24] . These comparisons reveal how different halogen substitution patterns affect molecular properties, electronic characteristics, and biological performance.
Analysis of positional isomers reveals significant differences in biological activity. The 4-bromophenyl analog of the target compound demonstrates reduced activity compared to the 3-bromophenyl derivative [6] [2]. This difference is attributed to the electronic and steric effects of the para-position, which creates less favorable binding orientations with target proteins [26] . Studies on halogenated pyrazole derivatives consistently show that meta-substitution provides superior biological activity compared to para-substitution [2] [8].
Comparative studies with chlorinated analogs demonstrate the superior properties of bromine substitution. The 3-chlorophenyl derivative exhibits moderate activity, but significantly lower than the 3-bromophenyl analog [1] [2]. This difference is attributed to the weaker halogen bonding capabilities of chlorine compared to bromine, resulting in reduced binding affinity [4] [7]. The larger size and higher polarizability of bromine provide stronger intermolecular interactions with biological targets [15] [16].
Fluorine substitution patterns offer interesting comparisons. The 3-fluorophenyl analog typically shows reduced activity due to the small size and high electronegativity of fluorine, which can create unfavorable electrostatic interactions [14] [7]. However, fluorine at position 7 of the pyrazolo[3,4-d]pyridazine core provides stronger electron-withdrawing effects than chlorine, potentially enhancing certain biological activities [15] [13]. The 2-(3-Bromophenyl)-7-fluoro-2H-pyrazolo[3,4-D]pyridazine derivative represents an interesting hybrid that combines the favorable halogen bonding properties of bromine with the strong electronic effects of fluorine.
Multiple halogen substitutions create complex structure-activity relationships. Compounds with multiple bromine atoms often exhibit enhanced activity due to cumulative halogen bonding effects, but may also show increased toxicity [2] [27]. The optimal balance appears to be achieved with mixed halogen substitutions, such as the bromine-chlorine combination in the target compound, which provides enhanced activity while maintaining acceptable safety profiles [24] .
The impact of halogen substitution on physicochemical properties significantly affects biological performance. Halogenated derivatives typically exhibit increased lipophilicity, which can enhance membrane permeability and cellular uptake [5] [24]. However, excessive halogenation can lead to poor solubility and unacceptable pharmacokinetic properties [1] [16]. The 3-bromophenyl-7-chloro substitution pattern in the target compound represents an optimal balance between biological activity and drug-like properties.